1-(3-Bromopropyl)pyrrolidine hydrobromide is a chemical compound with the molecular formula C7H15Br2N and a molecular weight of 273.01 g/mol. It is classified as a brominated derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. This compound is primarily utilized in organic synthesis and has applications across various scientific research fields, including chemistry, biology, and medicine .
Currently, there is no documented information regarding a specific mechanism of action for 1-(3-BP)Pyrrolidine HBr.
As with any new compound, it is advisable to handle 1-(3-BP)Pyrrolidine HBr with caution due to limited information on its safety profile. Potential hazards might include:
1-(3-Bromopropyl)pyrrolidine hydrobromide serves as a valuable building block in organic synthesis due to the presence of both a reactive bromine atom and a nitrogen-containing pyrrolidine ring. The bromo group allows for further substitution reactions, enabling the introduction of various functional groups to create more complex molecules. This property makes it useful in the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and materials science applications [, ].
The unique structure of 1-(3-Bromopropyl)pyrrolidine hydrobromide has led to its exploration as a potential precursor for drug discovery. By modifying the molecule through various chemical reactions, researchers can create new compounds with potential therapeutic properties. The pyrrolidine ring, a common structural motif found in many biologically active molecules, contributes to its potential as a drug lead [, ].
Studies in medicinal chemistry have employed 1-(3-Bromopropyl)pyrrolidine hydrobromide to investigate its potential for various therapeutic applications. Research efforts have focused on areas like:
While 1-(3-Bromopropyl)pyrrolidine hydrobromide shows promise in various research areas, further studies are needed to fully understand its potential and limitations.
The synthesis of 1-(3-Bromopropyl)pyrrolidine hydrobromide typically involves the reaction of pyrrolidine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. This reaction is usually conducted in organic solvents like acetonitrile or dimethylformamide at elevated temperatures. The product can be purified through recrystallization or column chromatography to achieve high purity levels .
In industrial settings, the synthesis follows similar routes but is optimized for larger scale production. Techniques may include continuous flow reactors and automated purification systems to enhance yield and consistency.
1-(3-Bromopropyl)pyrrolidine hydrobromide has diverse applications:
Several compounds are structurally similar to 1-(3-Bromopropyl)pyrrolidine hydrobromide. Here are some notable examples:
Compound Name | Similarity Index |
---|---|
1-(2-Bromoethyl)pyrrolidine hydrobromide | 0.81 |
1-(4-Bromobutyl)pyrrolidine hydrobromide | 0.81 |
3-Bromopyrrolidine hydrobromide | 0.73 |
4-Bromo-N-methylbutan-1-amine hydrobromide | 0.73 |
4-Bromopiperidine hydrobromide | 0.72 |
1-(3-Bromopropyl)pyrrolidine hydrobromide is unique due to its specific bromine substitution pattern, which influences its reactivity and properties compared to its analogs. For instance:
These differences highlight the distinct chemical behavior of 1-(3-Bromopropyl)pyrrolidine hydrobromide within this class of compounds .
Irritant